A Technical Guide to the Chemical Properties of 1-Benzyl-3-(chloromethyl)-1H-indazole
A Technical Guide to the Chemical Properties of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-3-(chloromethyl)-1H-indazole. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[1][2][3] 1-Benzyl-3-(chloromethyl)-1H-indazole, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.
Chemical and Physical Properties
The fundamental properties of 1-Benzyl-3-(chloromethyl)-1H-indazole are summarized below. These values are based on published data and computational predictions.
| Property | Value | Source |
| CAS Number | 131427-22-0 | [4] |
| Molecular Formula | C₁₅H₁₃ClN₂ | [4] |
| Molecular Weight | 256.73 g/mol | |
| Appearance | Beige solid | [5] |
| Boiling Point | 431.2 ± 33.0 °C (Predicted) | [4] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 0.77 ± 0.50 (Predicted) | [4] |
| InChI | InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | [4] |
| InChIKey | WUUJVTQUZJCUSE-UHFFFAOYSA-N | [4] |
| SMILES | c1ccc(cc1)Cn1c2ccccc2c(n1)CCl |
Experimental Protocols
The chloromethyl group at the 3-position makes this compound a versatile reagent for further functionalization, typically acting as an electrophile in substitution reactions.
This compound is synthesized from its corresponding hydroxymethyl precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.
Reaction Scheme:
1-benzyl-3-hydroxymethyl-1H-indazole + Concentrated HCl → 1-Benzyl-3-(chloromethyl)-1H-indazole
Detailed Methodology: A detailed protocol for the synthesis is provided in patent literature.[5]
-
Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.), toluene (1.6 L), and concentrated hydrochloric acid (422 mL, 5.1 mol, 3.0 eq.).[5]
-
Reaction: Heat the reaction mixture to approximately 90°C.[5]
-
Monitoring: Maintain stirring at this temperature until the reaction is complete. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up: After cooling the mixture to room temperature, the organic phase is washed with water.[5]
-
Isolation: The solvent is evaporated under reduced pressure to yield an oily residue.[5]
-
Purification: The final product is precipitated by adding n-heptane. The resulting solid is then filtered and dried under a vacuum at room temperature.[5]
This procedure yields a beige solid with a reported yield of 50%.[5]
Caption: Workflow for the synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole.
1-Benzyl-3-(chloromethyl)-1H-indazole is a key intermediate for preparing derivatives, such as those used in the development of anti-inflammatory drugs.[6] Its primary mode of reaction involves the nucleophilic substitution of the chloride atom.
Example Reaction: A solution of 1-benzyl-3-chloromethyl-1H-indazole can be added dropwise to a mixture containing a nucleophile, such as an alcoholate, in a suitable solvent system (e.g., toluene and DMF).[5][7] The reaction mixture is typically heated (e.g., to 90°C) for several hours until completion, as monitored by TLC.[5][7] This demonstrates its utility as a building block for introducing the 1-benzyl-1H-indazol-3-yl)methyl moiety into other molecules.
Caption: General reactivity of 1-Benzyl-3-(chloromethyl)-1H-indazole with a nucleophile.
Analytical Data
Spectroscopic data is crucial for the structural confirmation of the compound.
The following NMR data has been reported for 1-Benzyl-3-(chloromethyl)-1H-indazole in DMSO-d₆.[5]
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.67 | s | 2H | -CH₂-Ph |
| 7.29 | m | 6H | Aromatic-H & Indazole-H |
| 7.50 | ddd | 1H | Indazole-H |
| 7.60 | dd | 1H | Indazole-H |
| 7.80 | dd | 1H | Indazole-H |
Note: The original source lacks a specific peak for the -CH₂Cl protons in the provided data snippet for the final product, but it is expected to appear as a singlet, typically in the range of 4.5-5.5 ppm.
¹³C NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 52.2 | -CH₂-Ph |
| 110.4 | Aromatic C-H |
| 119.5 | Aromatic C-H |
| 121.7 | Aromatic C-H |
| 122.9 | Aromatic C-H |
| 127.4 | Aromatic C-H (Multiple) |
| 127.6 | Aromatic C-H |
| 127.7 | Aromatic C-H |
| 128.6 | Aromatic C-H (Multiple) |
| 129.6 | Quaternary C |
| 136.9 | Quaternary C |
| 140.5 | Quaternary C |
Note: The peak for the -CH₂Cl carbon is not explicitly listed in the referenced source but is expected in the range of 35-45 ppm.
Biological Context and Applications
Indazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.[2][3][8] While 1-Benzyl-3-(chloromethyl)-1H-indazole is not typically used as a final drug product, it is a pivotal intermediate. For instance, it is used in the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole derivatives which are key precursors for compounds designed to reduce blood levels of triglycerides, cholesterol, and glucose.[5] Its role as a reactive intermediate allows for the construction of a diverse library of indazole-containing compounds for screening and development in medicinal chemistry.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 1-Benzyl-3-(chloroMethyl)-1H-indazole | 131427-22-0 [amp.chemicalbook.com]
- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 8. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

